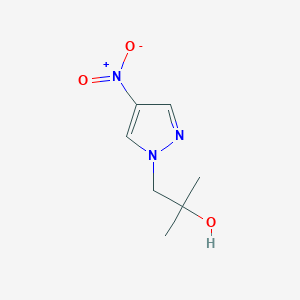

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B1400689

Key on ui cas rn:

1182917-01-6

M. Wt: 185.18 g/mol

InChI Key: GVVVJOVWEIZBJR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09040547B2

Procedure details

2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (2.0 g, 10.8 mmol) was dissolved in MeOH (50 mL) and 10% Pd/C (240 mg) was added. A hydrogen balloon was fitted over the reaction and the reaction was allowed to stir at rt for 16 hrs. The reaction was checked using the polar APCI method and LCMS showed 70% complete with 30% starting material remaining. Another 200 mg of 10% Pd/C was added and the balloon was re-charged with fresh hydrogen. After 4 hrs, the reaction was complete. The reaction was filtered through Celite, washing with MeOH (three×50 mL) and the combined filtrate was concentrated to dryness. Purification was accomplished via flash chromatography eluting with gradient of 3%-20% MeOH in DCM. The pure fractions were pooled and concentrated to afford the title compound (1.4 g, 84% yield) as a purple solid. 1H NMR (400 MHz, chloroform-d) δ ppm 1.14 (s, 6H), 3.92 (s, 2H), 7.04 (s, 1H), 7.19 (s, 1H); m/z (APCI+) for C7H13N3O 156.0 (M+H)+.

Name

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([OH:13])([CH3:12])[CH2:3][N:4]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[N:5]1.[H][H]>CO.[Pd]>[NH2:9][C:7]1[CH:6]=[N:5][N:4]([CH2:3][C:2]([CH3:12])([OH:13])[CH3:1])[CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CN1N=CC(=C1)[N+](=O)[O-])(C)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

240 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at rt for 16 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 hrs

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction was filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with MeOH (three×50 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrate was concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with gradient of 3%-20% MeOH in DCM

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=NN(C1)CC(C)(O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.4 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |